Cas no 1164563-66-9 (N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 化学的及び物理的性質
名前と識別子
-
- N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
- AKOS024610878
- 1164563-66-9
- MLS000530045
- HMS2246G16
- N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
- N-(4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- CHEMBL3213741
- BDBM55424
- N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- cid_2150804
- SMR000127133
- F1814-0021
-
- インチ: 1S/C17H16N2O2S/c1-11-9-10-13(21-3)14-15(11)22-17(19(14)2)18-16(20)12-7-5-4-6-8-12/h4-10H,1-3H3/b18-17-
- InChIKey: HYFLCTRQSIZHPA-ZCXUNETKSA-N
- ほほえんだ: S1/C(=N\C(C2C=CC=CC=2)=O)/N(C)C2C(=CC=C(C)C1=2)OC
計算された属性
- せいみつぶんしりょう: 312.09324893g/mol
- どういたいしつりょう: 312.09324893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 448
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 67.2Ų
N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1814-0021-5μmol |
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
1164563-66-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1814-0021-15mg |
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
1164563-66-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1814-0021-75mg |
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
1164563-66-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1814-0021-20μmol |
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
1164563-66-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1814-0021-2mg |
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
1164563-66-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1814-0021-30mg |
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
1164563-66-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
A2B Chem LLC | BA69345-50mg |
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
1164563-66-9 | 50mg |
$504.00 | 2024-04-20 | ||
A2B Chem LLC | BA69345-1mg |
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
1164563-66-9 | 1mg |
$245.00 | 2024-04-20 | ||
A2B Chem LLC | BA69345-5mg |
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
1164563-66-9 | 5mg |
$272.00 | 2024-04-20 | ||
Life Chemicals | F1814-0021-3mg |
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
1164563-66-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 関連文献
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamideに関する追加情報
Recent Advances in the Study of N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS: 1164563-66-9)
N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS: 1164563-66-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This benzothiazole derivative exhibits unique structural and pharmacological properties, making it a promising candidate for therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its potential in treating various diseases, particularly in oncology and neurology.
The synthesis of N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide has been refined to improve yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound, ensuring its structural integrity and reproducibility. These advancements are critical for scaling up production and facilitating further preclinical and clinical studies.
In vitro and in vivo studies have demonstrated the compound's potent inhibitory effects on specific molecular targets, including kinases and receptors implicated in cancer progression. For instance, recent findings indicate that N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide exhibits selective activity against certain cancer cell lines, with minimal cytotoxicity toward normal cells. This selectivity underscores its potential as a targeted therapy with reduced side effects compared to conventional treatments.
Moreover, the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), have been investigated to assess its suitability for oral or intravenous administration. Preliminary data suggest favorable bioavailability and stability, although further optimization may be required to enhance its therapeutic efficacy. These studies are essential for advancing the compound through the drug development pipeline.
Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the translation of these findings into potential clinical applications. Patents and intellectual property filings related to N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide highlight its commercial viability and the growing interest in its therapeutic potential. These developments are expected to drive further investment and research in this area.
In conclusion, N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS: 1164563-66-9) represents a promising avenue for drug discovery and development. Ongoing research aims to fully elucidate its biological activities, optimize its pharmacological profile, and explore its clinical applications. The compound's unique properties and recent advancements position it as a valuable asset in the quest for novel therapeutics in chemical biology and medicine.
1164563-66-9 (N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide) 関連製品
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